Dehydroxy Mirabegron Hydrochloride Salt

Description

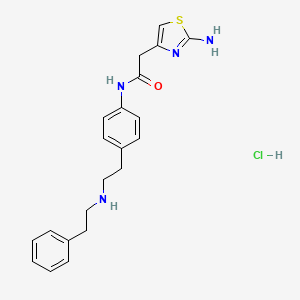

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25ClN4OS |

|---|---|

Molecular Weight |

417.0 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H |

InChI Key |

OMRYTBQEBNGRTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Dehydroxy Mirabegron Hydrochloride Salt

Strategies for Dehydroxy Mirabegron Hydrochloride Salt Synthesis

The synthesis of this compound primarily involves the construction of its core structure through the formation of an amide bond, linking the aminothiazole and the substituted aniline (B41778) moieties.

The most common synthetic route is a precursor-based methodology involving a condensation reaction. google.comgoogle.com This approach builds the molecule by joining two key intermediates. The primary precursors are:

4-[2-(phenylethylamino)ethyl]aniline: This intermediate provides the substituted phenyl ring and the ethyl-phenylethyl-amine side chain. google.com

2-aminothiazole-4-acetic acid: This precursor constitutes the aminothiazole acetic acid portion of the final molecule. google.com

The synthesis is typically achieved by reacting these two precursors in the presence of a condensing agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in an aqueous medium. google.comchemicalbook.com The reaction involves the activation of the carboxylic acid group of 2-aminothiazole-4-acetic acid by the condensing agent, facilitating the nucleophilic attack by the amino group of 4-[2-(phenylethylamino)ethyl]aniline to form the characteristic amide linkage. google.com The final step involves the formation of the hydrochloride salt. google.com

Table 1: Precursors and Reagents in the Synthesis of Dehydroxy Mirabegron

| Role | Compound Name |

|---|---|

| Precursor 1 | 4-[2-(phenylethylamino)ethyl]aniline |

| Precursor 2 | 2-aminothiazole-4-acetic acid |

| Condensing Agent | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |

Dehydroxy Mirabegron is notably generated as an impurity during the synthesis of Mirabegron itself. google.com Its formation represents a deviation from the main synthetic pathway, specifically the absence of the hydroxyl group on the phenylethanolamine side chain of Mirabegron. The control of its formation is a key aspect of quality control in Mirabegron production. google.com Strategies to minimize the generation of this impurity include the use of high-purity raw materials and intermediates to prevent undesired side reactions.

Post-Synthetic Purification and Isolation Techniques

The purification of Dehydroxy Mirabegron is crucial for its use as a reference standard. A common technique employed for its isolation and purification is recrystallization. google.com Following the condensation reaction, the crude product can be precipitated and then recrystallized from a solvent system, such as an ethanol-water mixture, to achieve high purity. google.com The purified solid is typically dried under reduced pressure. google.com It is important to note that due to the structural similarity between Dehydroxy Mirabegron and Mirabegron, the removal of this impurity from the final drug substance by conventional methods like recrystallization can be challenging. google.com

Table 2: Purification and Isolation Methods

| Technique | Description |

|---|---|

| Precipitation | The crude product is often precipitated from the reaction mixture by adjusting the pH. |

| Recrystallization | A common method using a solvent system like an ethanol-water mixture to purify the solid product. google.com |

Chemical Reactivity and Potential for Derivatization

The chemical structure of Dehydroxy Mirabegron contains several reactive sites that allow for potential chemical derivatization.

The Dehydroxy Mirabegron molecule possesses multiple nucleophilic centers, primarily its amine groups. The secondary amine in the side chain and the primary amino group on the thiazole (B1198619) ring can act as nucleophiles, making them susceptible to reactions with various electrophiles. This reactivity allows for the potential formation of a range of derivatives. For instance, similar structures derived from Mirabegron metabolites have been shown to react with isothiocyanates to form thiocarbamates and thioureas, demonstrating the nucleophilic character of the amine groups. acs.org This inherent reactivity is key for creating new chemical entities based on the core structure of the molecule.

Forced degradation studies performed on the parent compound, Mirabegron, indicate that its core structure is susceptible to chemical oxidation. chemmethod.com Given the close structural similarity, it can be inferred that Dehydroxy Mirabegron would exhibit comparable behavior. The molecule's stability can be affected by oxidative conditions, which is a critical consideration in its handling, storage, and analytical method development. chemmethod.com

Advanced Analytical Methodologies for Dehydroxy Mirabegron Hydrochloride Salt

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating complex mixtures in pharmaceutical analysis. For Dehydroxy Mirabegron Hydrochloride Salt, various chromatographic methods provide the necessary specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely used technique for the quantitative determination of Mirabegron and its potential impurities, including Dehydroxy Mirabegron. ajphr.com These methods are crucial for quality control in both the active pharmaceutical ingredient (API) and finished dosage forms. researchgate.net

Researchers have developed numerous RP-HPLC methods that achieve efficient and reproducible separation on stationary phases like C18 or C8. ajphr.comresearchgate.net Gradient elution is commonly employed to resolve the main compound from its related substances. google.com A typical method might use a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. ajphr.comgoogle.com Detection is most often performed using a UV detector, with wavelengths typically set around 240 nm, 247 nm, or 251 nm to achieve good detector response for Mirabegron and its impurities. ajphr.comresearchgate.netresearchgate.net

Below is a table summarizing typical parameters used in HPLC methods for the analysis of Mirabegron and its related substances.

| Parameter | Example 1 | Example 2 | Example 3 |

| Column Type | Puratis Eximius, C18 ajphr.com | Inertsil C8 - 3 researchgate.net | Octadecylsilane bonded silica (B1680970) google.com |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm ajphr.com | 150 mm x 4.6 mm, 3 µm researchgate.net | Not Specified |

| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 ajphr.com | pH 2.0 Buffer researchgate.net | 0.02mol/L Potassium dihydrogen phosphate (B84403), pH 5.5 google.com |

| Mobile Phase B | Methanol ajphr.com | Acetonitrile researchgate.net | Acetonitrile google.com |

| Elution Mode | Gradient ajphr.com | Gradient researchgate.net | Gradient google.com |

| Column Temperature | 25 °C ajphr.com | 40 °C researchgate.net | 30 °C google.com |

| Detection Wavelength | 247 nm ajphr.com | 240 nm researchgate.net | 220 nm google.com |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min google.com |

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ajphr.comimpactfactor.org

For enhanced sensitivity and structural confirmation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is invaluable for identifying and characterizing degradation products and metabolites of Mirabegron. rsc.orgresearchgate.net LC-MS/MS methods have been developed and validated for the determination of Mirabegron and its metabolites in biological matrices like human plasma. nih.govcolab.ws

Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix constituents. nih.govcolab.ws Chromatographic separation is typically achieved on a C18 column. nih.gov The mass spectrometer, often a triple-quadrupole instrument, is equipped with an ionization source such as Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govcolab.ws This powerful combination allows for the precise, accurate, and selective determination of compounds, making it essential for pharmacokinetic studies and the characterization of stress degradation products. rsc.orgnih.gov Forced degradation studies under hydrolytic and oxidative stress conditions have successfully utilized UPLC-MS/MS to identify and characterize multiple degradation products of Mirabegron. rsc.orgresearchgate.net

While HPLC and LC-MS are the predominant techniques for analyzing non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can have a role in the characterization of reference standards. Due to the low volatility and thermal lability of such compounds, derivatization would likely be required to convert the analyte into a more volatile form suitable for GC analysis. Although specific GC-MS methods for Dehydroxy Mirabegron are not extensively reported in the literature, the technique remains a powerful tool for the structural elucidation and purity confirmation of certified reference materials in general.

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative for the quantification of Mirabegron in bulk and pharmaceutical formulations. researchgate.netjetir.org These methods are based on the principle of measuring the absorbance of the substance at its wavelength of maximum absorption (λmax). xisdxjxsu.asia For Mirabegron, the λmax is typically found around 249 nm or 251 nm, often using 0.1N Hydrochloric acid or other acidic media as the solvent. researchgate.netjetir.orgxisdxjxsu.asia

The developed spectrophotometric methods are validated and have been shown to obey Beer's law within specific concentration ranges, demonstrating a linear relationship between absorbance and concentration. xisdxjxsu.asiasamipubco.com For instance, linearity has been reported in ranges such as 3-15 μg/mL and 2-14 µg/mL. researchgate.netxisdxjxsu.asia These methods are advantageous for routine quality control due to their simplicity and economical nature. jetir.org

| Method | Wavelength (λmax) | Solvent | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| UV Spectrophotometry | 249 nm researchgate.net | 1N HCl researchgate.net | 3-15 researchgate.net | > 0.999 researchgate.net |

| UV Spectrophotometry | 249 nm jetir.org | 0.1N HCl jetir.org | 2.5-15 jetir.org | > 0.999 jetir.org |

| UV Spectrophotometry | 251 nm xisdxjxsu.asia | Not Specified | 2-14 xisdxjxsu.asia | 0.9982 xisdxjxsu.asia |

| First-Order Derivative | 208 nm jetir.org | 0.1N HCl jetir.org | 2.5-15 jetir.org | > 0.999 jetir.org |

Method Development and Validation for Purity Assessment

The development and validation of analytical methods are critical to ensure that the purity of a drug substance is accurately assessed. All methods must be validated according to ICH guidelines, which include evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. ajphr.comimpactfactor.orgrsc.org

The optimization of detection parameters is a fundamental step in method development. For HPLC, this involves selecting the most appropriate stationary phase (e.g., C18), mobile phase composition and pH, and column temperature to achieve optimal separation between the main compound and its impurities. ajphr.comgoogle.com The flow rate is adjusted to ensure good resolution within a reasonable runtime. google.com The detection wavelength is chosen based on the UV spectrum of the analyte to ensure maximum sensitivity and response. ajphr.com

For purity assessment, the validation process demonstrates the method's suitability. Linearity is confirmed by a high correlation coefficient (often >0.99) over a specified concentration range. ajphr.com Accuracy is established through recovery studies, with results typically expected to be between 98-102%. ajphr.com Precision is assessed by determining the relative standard deviation (%RSD) of repeated measurements, which should be less than 2%. xisdxjxsu.asia The sensitivity of the method is defined by its LOD and LOQ. ajphr.comxisdxjxsu.asia For example, one HPLC method reported an LOD of 0.04 ppm and an LOQ of 0.14 ppm, indicating high sensitivity for impurity quantification. ajphr.com Robustness studies are also performed by introducing small, deliberate variations in method parameters to ensure the method remains reliable under normal use. ajphr.com

Assay Sensitivity and Specificity

The accurate quantification of this compound, often referred to as Des-hydroxy Mirabegron in analytical literature, is critical for ensuring the quality and safety of the parent drug, Mirabegron. High-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) are the predominant methods utilized for this purpose. The sensitivity and specificity of these methods are paramount and are established through rigorous validation studies.

A key aspect of assay sensitivity is the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In a validated RP-HPLC method for the determination of Mirabegron and its potential impurities, the sensitivity for the "Des-hydroxy" impurity was established. google.com

The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or excipients. The validation of the RP-HPLC method demonstrated its specificity through forced degradation studies. google.com The method's ability to separate the Des-hydroxy peak from Mirabegron and other impurities, even under stress conditions, confirms its high specificity. google.com The accuracy of the method, a measure of its specificity, is often determined by recovery studies. For the Des-hydroxy impurity, recovery rates have been reported to be within the range of 96.1% to 100.3%, indicating a high degree of accuracy and specificity. google.com

Table 1: Assay Sensitivity for Dehydroxy Mirabegron

| Parameter | Method | Reported Value |

|---|---|---|

| Limit of Detection (LOD) | RP-HPLC | 0.06 ppm to 0.20 ppm |

| Limit of Quantification (LOQ) | RP-HPLC | 0.06 ppm to 0.20 ppm |

Data sourced from a comprehensive RP-HPLC method validation study for Mirabegron ER tablets. google.com

Role as a Reference Standard and Internal Standard in Quantitative Analysis

Reference Standard:

This compound plays a vital role as a reference standard in the pharmaceutical industry. ajphr.comresearchgate.netnih.gov A reference standard is a highly purified compound used as a benchmark for the identification and quantification of an analyte. It is indispensable for a variety of analytical applications, including:

Method Development and Validation: During the development and validation of analytical methods for Mirabegron, the Dehydroxy Mirabegron reference standard is used to confirm the method's ability to accurately detect and quantify this specific impurity. google.com

Quality Control: In routine quality control testing of Mirabegron drug substances and products, the reference standard is used to identify and quantify the levels of the Dehydroxy Mirabegron impurity, ensuring that they remain within acceptable limits.

Stability Studies: Reference standards are crucial in stability studies to monitor the formation of degradation products like Dehydroxy Mirabegron over time and under various storage conditions.

Several chemical suppliers offer this compound as a certified reference material, underscoring its importance in regulatory compliance and quality assurance in the pharmaceutical sector. ajphr.comresearchgate.netnih.gov

Internal Standard:

An internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples in an analytical method. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

While this compound is a critical reference standard, there is no scientific literature to suggest its use as an internal standard in the quantitative analysis of Mirabegron or its other metabolites. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Mirabegron in plasma, a stable isotope-labeled version of the parent drug, such as Mirabegron-d5, is typically used as the internal standard. asiapharmaceutics.info The structural and physicochemical similarity of the deuterated internal standard to the analyte ensures that it behaves similarly during extraction and analysis, providing a more accurate and precise quantification.

Pharmacological and Biochemical Investigations of Dehydroxy Mirabegron Hydrochloride Salt in Vitro/preclinical Models

Structural-Activity Relationship (SAR) Studies in Relation to Mirabegron

The chemical structure of an agonist is paramount to its ability to bind to and activate its target receptor. The phenylethanolamine backbone is a key pharmacophore for many β-adrenergic receptor ligands. mdpi.com Mirabegron's structure, which is based on this backbone, includes a critical hydroxyl (-OH) group. nih.gov

In adrenergic agonists, the hydroxyl group on the ethanolamine (B43304) side chain is fundamental for high-affinity binding within the receptor pocket. This group typically forms crucial hydrogen bonds with serine and threonine residues in the transmembrane domains of the β-adrenergic receptor. This interaction is essential for stabilizing the ligand-receptor complex and inducing the conformational change required for receptor activation.

Dehydroxy Mirabegron, by definition, lacks this critical hydroxyl group. The absence of this hydrogen-bonding capability is predicted to severely diminish its affinity for the β3-adrenergic receptor. While direct 3D-QSAR studies for Dehydroxy Mirabegron are not available in the literature, the foundational principles of adrenergic receptor pharmacology strongly suggest that its molecular interaction with the receptor would be significantly weaker than that of Mirabegron. mdpi.comresearchgate.net This structural modification is expected to result in a substantial loss of agonistic activity.

Receptor Binding and Activation Studies

The primary mechanism of action for Mirabegron is the activation of β3-adrenergic receptors, which leads to the relaxation of the detrusor (bladder) smooth muscle. bris.ac.uk This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) concentrations within the cells.

Specific quantitative data detailing the binding affinity (such as Kᵢ or IC₅₀) and functional potency (EC₅₀) of Dehydroxy Mirabegron Hydrochloride Salt at the β3-adrenergic receptor are not extensively reported in peer-reviewed literature. As the compound is primarily monitored as a process-related impurity in the synthesis of Mirabegron, its pharmacological activity is not its main characterization parameter. bohrium.comasianpubs.org

In contrast, Mirabegron has been thoroughly characterized as a potent and selective β3-adrenergic receptor agonist. In vitro functional assays using Chinese hamster ovary (CHO) cells expressing the human β3-adrenoceptor have demonstrated that Mirabegron stimulates cAMP accumulation in a concentration-dependent manner. mdpi.comtocris.com

Studies have reported a half-maximal effective concentration (EC₅₀) for Mirabegron at the human β3-adrenergic receptor to be approximately 10.0 nM to 22.4 nM. tocris.comnih.gov Its maximal effect (Eₘₐₓ) has been estimated to be around 80.4% relative to the full agonist isoproterenol. nih.gov Given the critical role of the hydroxyl group discussed in the SAR section, it is highly probable that the EC₅₀ for Dehydroxy Mirabegron would be significantly higher, and its Eₘₐₓ substantially lower, indicating much weaker potency and efficacy.

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | Selectivity over β1/β2 |

|---|---|---|---|

| Mirabegron | 10.0 - 22.4 tocris.comnih.gov | 80.4% nih.gov | >440-fold tocris.com |

| This compound | Not Reported | Not Reported | Not Reported |

Investigations into Biological System Interactions

The therapeutic effect of Mirabegron stems from its ability to relax the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB. nih.gov

In preclinical models, Mirabegron has been shown to have a potent relaxant effect on isolated bladder muscle preparations that have been pre-contracted with agents like carbachol. tocris.com Studies in anesthetized rats demonstrated that Mirabegron dose-dependently decreases the frequency of rhythmic bladder contractions. Furthermore, investigations using strips of human bladder tissue have confirmed its relaxant properties. ics.org

Direct experimental data on the influence of this compound on bladder muscle tone is absent from the available scientific literature. However, based on the SAR and the anticipated poor interaction with the β3-adrenergic receptor, it can be inferred that Dehydroxy Mirabegron would possess minimal to no significant relaxant effect on bladder smooth muscle compared to Mirabegron. Its impact on bladder muscle tone is expected to be negligible at concentrations where Mirabegron is highly effective.

Potential for Cross-Reactivity in Mirabegron-Targeted Pathways

The primary pharmacological target of Mirabegron is the β3-adrenergic receptor (β3-AR), where its agonist activity leads to relaxation of the detrusor smooth muscle in the bladder. nih.govyoutube.com However, the potential for cross-reactivity with other β-adrenergic receptor subtypes, namely β1-AR and β2-AR, is a key consideration in its pharmacological profile. Furthermore, understanding the activity of its metabolites, such as Dehydroxy Mirabegron, is crucial for assessing whether these related compounds could interact with the same pathways.

Mirabegron is metabolized in the liver through several pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis. nih.gov These processes result in the formation of numerous metabolites. drugbank.com However, extensive research and pharmacological reviews have consistently concluded that the metabolites of Mirabegron are not pharmacologically active. nih.gov This general finding suggests a low potential for these metabolites, including compounds like Dehydroxy Mirabegron, to exhibit cross-reactivity and elicit a pharmacological response at the targeted β-adrenergic pathways.

While specific in vitro or preclinical data on the receptor binding affinity or functional activity of this compound is not extensively detailed in published literature, the evaluation of the parent compound, Mirabegron, provides a clear benchmark for β-adrenoceptor activity. Mirabegron demonstrates considerable selectivity for the β3-AR subtype over β1-AR and β2-AR. nih.gov

In preclinical models using transfected cell lines, the activity of Mirabegron at human β-adrenergic receptor subtypes has been quantified, showing potent agonism at β3-AR with substantially lower activity at β1-AR and β2-AR. nih.govresearchgate.net This selectivity is fundamental to its mechanism of action. Studies comparing Mirabegron to other β3-agonists have confirmed its functional profile. nih.govplos.org For instance, in Chinese hamster ovary (CHO) cells expressing human β3-AR, Mirabegron effectively stimulates cyclic adenosine monophosphate (cAMP) accumulation, a hallmark of β-adrenergic receptor activation.

The potential for cross-reactivity is primarily associated with off-target activation of β1- and β2-adrenergic receptors, which are located in cardiovascular and pulmonary tissues, respectively. nih.gov Preclinical data indicate that Mirabegron has minimal but detectable activity at these receptors. nih.govresearchgate.net Some studies in isolated human atrial tissue have suggested that at high concentrations, Mirabegron may increase contractile force through an indirect action involving β1-adrenoceptors, rather than direct agonism at β3-adrenoceptors, which are not functionally linked to contractility in this tissue. nih.gov

Given the established pharmacological inactivity of Mirabegron's metabolites, the potential for this compound to cross-react with Mirabegron-targeted pathways is considered negligible based on current scientific understanding. nih.gov The primary contributor to pharmacological activity and any observed cross-reactivity remains the parent compound, Mirabegron.

Interactive Data Table: In Vitro Activity of Mirabegron at Human β-Adrenergic Receptors

| Receptor Subtype | Parameter | Value | Reference |

|---|---|---|---|

| β3-Adrenergic Receptor | Half-Maximal Effective Concentration (EC50) | 10.0 nM | nih.govresearchgate.net |

| Maximum Response (Emax) | 80.4% (relative to Isoproterenol) | nih.govresearchgate.net | |

| Agonist Activity at 10 µM | 88% (relative to Isoproterenol) | nih.govresearchgate.net | |

| β1-Adrenergic Receptor | Agonist Activity | 3% | nih.govresearchgate.net |

| β2-Adrenergic Receptor | Agonist Activity | 15% | nih.govresearchgate.net |

This table summarizes the in vitro functional activity of Mirabegron at the three main β-adrenergic receptor subtypes, demonstrating its selectivity for the β3 receptor. The data is derived from studies using transfected cell lines expressing human receptors. nih.govresearchgate.net

Dehydroxy Mirabegron Hydrochloride Salt in Pharmaceutical Quality Control and Research Applications

Impurity Profiling and Control in Mirabegron Formulations

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Dehydroxy Mirabegron is a known impurity of Mirabegron that can form during the synthesis or degradation of the active pharmaceutical ingredient (API). daicelpharmastandards.comveeprho.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) establish guidelines for acceptable levels of such impurities in drug formulations. veeprho.com

The presence of impurities, including Dehydroxy Mirabegron, can arise from various sources such as the manufacturing process, degradation of the drug substance over time due to environmental factors like light, heat, or moisture, or reactions with excipients. veeprho.comnih.gov For instance, studies have shown that Mirabegron can degrade under hydrolytic and oxidative stress conditions. rsc.org A specific degradation product, N-formyl Mirabegron, was identified when Mirabegron reacted with formic acid, a common impurity in pharmaceutical excipients. nih.gov

To effectively control these impurities, robust analytical methods are essential. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of potential impurities in Mirabegron. ajphr.comgoogle.com These methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, sensitive, precise, and robust. ajphr.com A validated HPLC method can effectively separate and quantify impurities, ensuring that their levels in the final product are within the acceptable limits set by regulatory authorities. ajphr.comgoogle.com

Table 1: Common Impurities of Mirabegron

| Impurity Name | CAS Number | Molecular Formula |

|---|---|---|

| Dehydroxy Mirabegron Hydrochloride Salt | 1581284-79-8 | C₂₁H₂₅ClN₄OS |

| meta-Mirabegron | 1684452-81-0 | Not Available |

| Mirabegron 2-Oxo Impurity | 1684453-05-1 | Not Available |

| N-Formyl Mirabegron | Not Available | Not Available |

This table is not exhaustive and represents some of the known impurities.

Development of Predictive Pharmacodynamic and Pharmacokinetic Models

Mirabegron itself undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system, and is excreted along with its metabolites in the urine and feces. youtube.comresearchgate.net Pharmacokinetic studies have identified two major circulating metabolites of Mirabegron. nih.gov Although Dehydroxy Mirabegron is not one of these major metabolites, characterizing its PK/PD properties, if any, can help in building more accurate predictive models. These models can simulate the potential effects of impurities on the drug's efficacy and safety profile.

Physiologically based pharmacokinetic (PBPK) modeling is a tool used to predict drug-drug interactions and the pharmacokinetic behavior of a drug in different populations. ics.org Data on the metabolic pathways and clearance mechanisms of Mirabegron and its significant metabolites are crucial inputs for these models. nih.gov While specific PBPK models focusing on Dehydroxy Mirabegron are not extensively documented, the general principle of incorporating data on impurities into these models can enhance their predictive power.

Application in the Synthesis of Complex Molecules

While Dehydroxy Mirabegron is an impurity in the synthesis of Mirabegron, the chemical intermediates and synthetic routes developed for its preparation can be valuable in the broader context of organic synthesis. The synthesis of Mirabegron and its related compounds involves multi-step processes that can be adapted for the creation of other complex molecules. googleapis.comgoogle.com

For example, the synthesis of Mirabegron often involves the coupling of a diaminoalcohol subunit with an aminothiazole acid subunit. googleapis.com The knowledge gained from optimizing these coupling reactions and managing the formation of impurities like Dehydroxy Mirabegron can be applied to the synthesis of other pharmaceutical compounds with similar structural motifs. Furthermore, the development of synthetic routes for specific impurities, including nitrosamine (B1359907) impurities of Mirabegron, is important for producing reference standards and for toxicological assessments. humanjournals.com

Future Research Directions and Translational Perspectives

Further Characterization of Undocumented Biological Activities

The biological and pharmacological activities of Dehydroxy Mirabegron have not been extensively documented in publicly available literature. The parent compound, Mirabegron, functions by activating beta-3 adrenergic receptors, which relaxes the detrusor smooth muscle of the bladder, thereby increasing its capacity. nih.govfda.govdrugs.com While the activity of Mirabegron is well-established, the potential physiological effects of the Dehydroxy Mirabegron impurity remain an area requiring significant investigation.

Future research should prioritize in vitro and in vivo studies to determine if Dehydroxy Mirabegron interacts with beta-3 adrenergic receptors or exhibits any off-target effects. Key research questions include whether it acts as an agonist, antagonist, or has no affinity for these receptors. Furthermore, its potential interaction with other receptor systems and metabolic pathways, such as the cytochrome P450 enzymes (CYP2D6 and CYP3A4) which are involved in Mirabegron's metabolism, should be evaluated to fully understand its pharmacological profile. fda.govdrugs.com Such characterization is essential for assessing any potential impact on the therapeutic action or safety profile of Mirabegron.

Advancements in Analytical Methodologies for Impurity Detection

The effective detection and quantification of Dehydroxy Mirabegron are critical for quality control in the manufacturing of Mirabegron. google.com Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed to separate and quantify Mirabegron and its related substances. ajphr.comgoogle.com These chromatographic techniques are preferred for their accuracy in characterizing and quantifying drugs, their degradants, and process-related impurities. semanticscholar.org

Advancements in this area focus on developing more sensitive, rapid, and robust stability-indicating methods. For instance, a reverse-phase HPLC (RP-HPLC) method was developed using a Puratis C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727), detecting impurities at a wavelength of 247 nm. ajphr.com Another UPLC method utilized a Waters CSH C18 column with a gradient elution of ammonium acetate and acetonitrile. rsc.orgrsc.orgscispace.comresearchgate.net Future methodologies could explore novel column chemistries, alternative mobile phases, and advanced detection techniques like mass spectrometry (MS) to achieve even lower limits of detection and quantification, ensuring the purity of the active pharmaceutical ingredient (API). semanticscholar.orgtandfonline.com

| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Puratis C18 (250 x 4.6mm, 5µm) | A: 20 mM Ammonium acetate (pH 4.5) B: Methanol (Gradient) | Not Specified | 247 nm | ajphr.com |

| UPLC-PDA | Waters CSH C18 (100 mm × 2.1 mm, 1.7 μm) | A: Ammonium acetate (10 mM, pH 5) B: Acetonitrile (Gradient) | Not Specified | Not Specified | rsc.orgscispace.com |

| HPLC | Octadecylsilane bonded silica (B1680970) | A: Potassium dihydrogen phosphate (B84403) buffer (pH 5.5) with methanol B: Methanol and Acetonitrile (Gradient) | 1.0 mL/min | 220 nm | google.com |

| RP-HPLC | Thermo C18 (250 x 4.6 mm, 5µm) | A: 0.1M KH2PO4 (pH 3.0) B: Acetonitrile (65:35 v/v) | 1.0 mL/min | 246 nm | semanticscholar.org |

| RP-HPLC | C18 (250 x 4.6 mm, 5µm) | Methanol and 0.1% Orthophosphoric acid (pH 4.2) | 0.7 mL/min | 231 nm | impactfactor.org |

Investigation of Formation Pathways of Dehydroxy Mirabegron during Synthesis or Degradation of Mirabegron

Understanding the formation pathways of Dehydroxy Mirabegron is fundamental to controlling its presence in the final drug product. Evidence suggests that this compound is a process-related impurity generated during the final steps of Mirabegron synthesis. google.comgoogle.com Specifically, it has been identified as an impurity that is difficult to remove by conventional purification methods like recrystallization due to its properties being very similar to those of Mirabegron. google.com

In addition to being a synthesis-related impurity, Dehydroxy Mirabegron may also arise from the degradation of the parent molecule. Forced degradation studies on Mirabegron have shown that the drug degrades under hydrolytic (acidic and basic) and oxidative stress conditions. rsc.orgrsc.orgresearchgate.nettandfonline.com The amide bond in the Mirabegron structure is susceptible to hydrolysis, which represents a plausible chemical pathway for the formation of degradation products. rsc.orgresearchgate.net Future research should focus on detailed mechanistic studies to pinpoint the exact reaction conditions—such as pH, temperature, and presence of oxidizing agents—that lead to the formation of Dehydroxy Mirabegron. This knowledge will enable the optimization of synthesis and storage conditions to minimize the generation of this impurity, thereby ensuring the quality and stability of Mirabegron.

Q & A

Basic: What experimental methodologies are recommended for characterizing the hygroscopicity of Dehydroxy Mirabegron Hydrochloride Salt polymorphs?

Answer:

To assess hygroscopicity, researchers should conduct dynamic vapor sorption (DVS) studies under controlled humidity conditions (e.g., 0–95% relative humidity) with precise temperature regulation (e.g., 25°C). Comparative analysis between polymorphs (e.g., α- and β-forms) should include mass change measurements at incremental humidity steps, with equilibration criteria (e.g., <0.01% mass change over 10 minutes). Data interpretation must differentiate salt-form effects (e.g., hydrochloride vs. free base) from polymorph-specific behavior. For example, a 2.8% difference in hygroscopicity between α- and β-forms under harsh conditions (≥80% RH) may not be statistically significant unless linked to structural stability .

Advanced: How should researchers design stability studies to support patent claims for novel this compound polymorphs?

Answer:

Stability studies must align with parameters explicitly described in the patent specification. For example:

- Photostability: Expose samples to 1.2 million lux hours of visible light and 200 W·h/m² of UV-A, per ICH Q1B guidelines.

- Accelerated stability: Store at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months).

- Data inclusion: Ensure results (e.g., purity, crystallinity via XRD) correlate with claimed effects (e.g., reduced deliquescence). Courts may reject data if effects (e.g., preservation stability under harsh conditions) are not explicitly described in the specification. Legal review of experimental design is critical to avoid inadmissible evidence .

Basic: What analytical techniques are essential for confirming the crystalline structure of this compound?

Answer:

Use a multi-technique approach:

- X-ray diffraction (XRD): Compare peak positions and intensities to reference patterns (e.g., α-form: 2θ = 8.3°, 12.7°; β-form: 2θ = 9.1°, 14.2°).

- Thermogravimetric analysis (TGA): Identify dehydration events (e.g., weight loss at 100–150°C indicates hydrate forms).

- Differential scanning calorimetry (DSC): Detect phase transitions (e.g., β-form melting point ~123°C). Cross-validate with solid-state NMR to confirm hydrogen bonding networks .

Advanced: How can researchers address contradictory data in comparative studies of Dehydroxy Mirabegron polymorphs?

Answer:

Contradictions (e.g., conflicting hygroscopicity or solubility results) require:

- Parameter standardization: Ensure identical experimental conditions (e.g., humidity control ±1%, solvent purity).

- Statistical rigor: Apply ANOVA or Tukey’s HSD test to assess significance of differences (e.g., 2.8% hygroscopicity variance).

- Root-cause analysis: Use microscopy (SEM/TEM) to check for amorphous content or impurities influencing results. For instance, differences attributed to polymorphism may instead arise from residual solvents in crystallized samples .

Basic: What synthesis routes are documented for this compound?

Answer:

A common route involves cyclocondensation of ethyl γ-chloroacetoacetate with thiourea, followed by neutralization to isolate the free base. Conversion to the hydrochloride salt is achieved via HCl gas exposure in anhydrous ethanol. Critical parameters include:

- Reaction stoichiometry: 1:1 molar ratio of free base to HCl.

- Crystallization control: Slow cooling (0.5°C/min) to favor α-form over β-form.

- Purification: Recrystallization from acetone/water (3:1 v/v) to ≥99% purity .

Advanced: How should prior art influence experimental design in polymorph screening for this compound?

Answer:

Prior art disclosing polymorphic potential (e.g., "mirabegron can be refined into salts or polymorphs") necessitates:

- Comprehensive screening: Test all conventional crystallization methods (e.g., solvent evaporation, slurry conversion).

- Documentation of failure: Record unsuccessful attempts to replicate prior art forms (e.g., β-form from dihydrochloride salt neutralization).

- Unexpected effects: Highlight novel properties (e.g., thermal stability >150°C) not predicted by prior art. Courts may deem polymorphs obvious if prior art suggests routine screening methods .

Basic: How can researchers validate the β3-adrenoceptor agonist activity of this compound?

Answer:

Use in vitro assays:

- cAMP accumulation: Transfect HEK-293 cells with human β3-AR; measure cAMP via ELISA after 10 µM compound exposure. EC50 values ≤22.4 nM confirm activity.

- Selectivity profiling: Compare binding affinity (Ki) against β1- and β2-AR using radioligand displacement (e.g., [³H]-CGP-12177). A ≥100-fold selectivity for β3-AR is typical .

Advanced: What methodological considerations are critical when replicating cardiovascular safety studies for this compound?

Answer:

Replicate protocols from studies like the Mini-Sentinel analysis:

- Cohort matching: Use propensity scoring to balance age, comorbidities, and concomitant medications.

- Endpoint definition: Adhere to FDA criteria for acute myocardial infarction (e.g., troponin-I ≥0.04 ng/mL + ECG changes).

- Statistical power: Ensure ≥80% power to detect hazard ratios ≥1.5 via Cox regression. Align data sources (e.g., EHRs vs. claims databases) to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.